molecular formula C15H22N2O.ClH B008338 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride CAS No. 101564-98-1

2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride

Cat. No. B008338
M. Wt: 282.81 g/mol
InChI Key: BHNLLWPBDOMODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the imidazoline I2 receptor, which has been linked to a range of physiological and biochemical processes. In

Mechanism Of Action

The mechanism of action of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride is linked to its binding affinity for the imidazoline I2 receptor. This receptor is expressed in various tissues throughout the body, including the brain, pancreas, and cardiovascular system. By activating this receptor, 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride can modulate a range of physiological and biochemical processes, including blood pressure regulation, insulin secretion, and neuronal activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride are linked to its mechanism of action. Specifically, this compound has been shown to have an inhibitory effect on insulin secretion, which has potential applications in the treatment of diabetes. Additionally, 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride has been shown to reduce blood pressure through its effects on the cardiovascular system. Finally, this compound has been shown to modulate neuronal activity, which has potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in lab experiments is its specificity for the imidazoline I2 receptor. This allows researchers to investigate the role of this receptor in various physiological and biochemical processes with a high degree of precision. Additionally, the synthesis method for this compound is well-established, making it relatively easy to obtain high-quality samples for research purposes.
One of the limitations of using 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may have adverse effects on cellular function. Additionally, the specificity of this compound for the imidazoline I2 receptor may limit its usefulness in investigating other physiological and biochemical processes.

Future Directions

There are many potential future directions for research on 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride. One area of interest is the potential applications of this compound in the treatment of diabetes. Specifically, further research is needed to investigate the mechanisms by which this compound inhibits insulin secretion and whether it could be used as a therapeutic agent for diabetes.
Another area of interest is the potential applications of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in the treatment of neurological disorders. Specifically, further research is needed to investigate the effects of this compound on neuronal activity and whether it could be used as a therapeutic agent for conditions such as epilepsy or Parkinson's disease.
Finally, there is potential for further research on the imidazoline I2 receptor and its role in various physiological and biochemical processes. Specifically, further research is needed to investigate the downstream signaling pathways activated by this receptor and how they contribute to the observed effects of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride.

Synthesis Methods

The synthesis of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride involves the reaction of 1-methylimidazole with thymyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride for their experiments.

Scientific Research Applications

2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride has been used in a range of scientific research applications, including studies on the imidazoline I2 receptor and its potential role in various physiological and biochemical processes. This compound has been shown to have potential applications in the fields of neurology, cardiology, and endocrinology, among others. Specifically, this compound has been used to investigate the role of the imidazoline I2 receptor in regulating blood pressure, insulin secretion, and neuronal activity.

properties

CAS RN

101564-98-1

Product Name

2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride

Molecular Formula

C15H22N2O.ClH

Molecular Weight

282.81 g/mol

IUPAC Name

1-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C15H22N2O.ClH/c1-11(2)13-6-5-12(3)9-14(13)18-10-15-16-7-8-17(15)4;/h5-6,9,11H,7-8,10H2,1-4H3;1H

InChI Key

BHNLLWPBDOMODR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-]

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-]

synonyms

1-Methyl-2-(2-thymoxymethyl)-2-imidazoline hydrochloride

Origin of Product

United States

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